Cas no 1780308-22-6 (2-(4-amino-1-benzylpiperidin-4-yl)ethan-1-ol)

2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol is a piperidine-derived organic compound featuring both amino and hydroxyl functional groups, making it a versatile intermediate in pharmaceutical and chemical synthesis. Its structural framework, combining a benzyl-substituted piperidine core with an ethanolamine side chain, allows for selective modifications, enhancing its utility in medicinal chemistry. The presence of the 4-amino group facilitates further derivatization, while the hydroxyl group provides additional reactivity for conjugation or solubility enhancement. This compound is particularly valuable in the development of CNS-targeting agents due to its piperidine scaffold, which is common in bioactive molecules. Its balanced polarity and functional group compatibility make it suitable for diverse synthetic applications.
2-(4-amino-1-benzylpiperidin-4-yl)ethan-1-ol structure
1780308-22-6 structure
Product name:2-(4-amino-1-benzylpiperidin-4-yl)ethan-1-ol
CAS No:1780308-22-6
MF:C14H22N2O
Molecular Weight:234.337283611298
MDL:MFCD28631578
CID:4615237
PubChem ID:83911939

2-(4-amino-1-benzylpiperidin-4-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-(4-amino-1-benzylpiperidin-4-yl)ethanol
    • 2-(4-amino-1-benzylpiperidin-4-yl)ethan-1-ol
    • MDL: MFCD28631578
    • インチ: 1S/C14H22N2O/c15-14(8-11-17)6-9-16(10-7-14)12-13-4-2-1-3-5-13/h1-5,17H,6-12,15H2
    • InChIKey: ALALWOMLPWFNEO-UHFFFAOYSA-N
    • SMILES: C(O)CC1(N)CCN(CC2=CC=CC=C2)CC1

2-(4-amino-1-benzylpiperidin-4-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM301628-1g
2-(4-amino-1-benzylpiperidin-4-yl)ethanol
1780308-22-6 95%
1g
$743 2021-08-18
Enamine
EN300-198176-10.0g
2-(4-amino-1-benzylpiperidin-4-yl)ethan-1-ol
1780308-22-6
10g
$3131.0 2023-05-31
Enamine
EN300-198176-1.0g
2-(4-amino-1-benzylpiperidin-4-yl)ethan-1-ol
1780308-22-6
1g
$728.0 2023-05-31
Enamine
EN300-198176-0.5g
2-(4-amino-1-benzylpiperidin-4-yl)ethan-1-ol
1780308-22-6
0.5g
$809.0 2023-09-16
Enamine
EN300-198176-1g
2-(4-amino-1-benzylpiperidin-4-yl)ethan-1-ol
1780308-22-6
1g
$842.0 2023-09-16
Enamine
EN300-198176-10g
2-(4-amino-1-benzylpiperidin-4-yl)ethan-1-ol
1780308-22-6
10g
$3622.0 2023-09-16
Enamine
EN300-198176-0.25g
2-(4-amino-1-benzylpiperidin-4-yl)ethan-1-ol
1780308-22-6
0.25g
$774.0 2023-09-16
Enamine
EN300-198176-2.5g
2-(4-amino-1-benzylpiperidin-4-yl)ethan-1-ol
1780308-22-6
2.5g
$1650.0 2023-09-16
Enamine
EN300-198176-0.05g
2-(4-amino-1-benzylpiperidin-4-yl)ethan-1-ol
1780308-22-6
0.05g
$707.0 2023-09-16
Enamine
EN300-198176-0.1g
2-(4-amino-1-benzylpiperidin-4-yl)ethan-1-ol
1780308-22-6
0.1g
$741.0 2023-09-16

2-(4-amino-1-benzylpiperidin-4-yl)ethan-1-ol 関連文献

2-(4-amino-1-benzylpiperidin-4-yl)ethan-1-olに関する追加情報

2-(4-amino-1-benzylpiperidin-4-yl)ethan-1-ol: A Comprehensive Overview

2-(4-amino-1-benzylpiperidin-4-yl)ethan-1-ol, identified by the CAS Registry Number 1780308-22-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, with its unique structure and functional groups, has garnered attention due to its potential applications in drug discovery and development. The compound's name reflects its structural composition, which includes a piperidine ring substituted with a benzyl group at position 1 and an amino group at position 4, along with an ethan-1-ol moiety attached to the piperidine nitrogen.

The piperidine ring is a six-membered cyclic amine, which forms the core structure of this compound. The substitution pattern on the piperidine ring plays a crucial role in determining its chemical properties and biological activity. The benzyl group, which is attached to the nitrogen atom at position 1, introduces aromaticity and enhances the molecule's lipophilicity. This is particularly important in drug design, as lipophilicity can influence the compound's ability to cross cellular membranes and interact with target proteins.

The amino group at position 4 of the piperidine ring adds another layer of functionality to this compound. Amino groups are known for their ability to form hydrogen bonds, which can enhance solubility in aqueous environments and improve bioavailability. Additionally, the presence of an ethan-1-ol group further increases the hydrophilic nature of the molecule, creating a balance between hydrophilicity and lipophilicity that is often desirable in pharmaceutical agents.

Recent studies have explored the potential of 2-(4-amino-1-benzylpiperidin-4-yl)ethan-1-ol as a precursor for various bioactive compounds. For instance, researchers have investigated its role in the synthesis of peptide mimetics and bioisosteres, which are compounds designed to mimic the structure and function of naturally occurring peptides. These mimetics have shown promise in targeting specific receptors and enzymes, potentially leading to novel therapeutic agents.

In addition to its role in drug discovery, this compound has also been studied for its potential applications in materials science. The unique combination of functional groups in 2-(4-amino-1-benzylpiperidin-4-yl)ethan-1-ol makes it a versatile building block for constructing complex molecular architectures. For example, it has been used as a starting material for synthesizing dendrimers and other nanostructured materials with applications in drug delivery systems.

The synthesis of 2-(4-amino-1-benzylpiperidin-4-y)ethan-l-ol typically involves multi-step organic reactions, including nucleophilic substitutions, reductions, and coupling reactions. Researchers have optimized these synthetic pathways to improve yield and purity, making this compound more accessible for large-scale production.

From an analytical standpoint, the characterization of this compound has been performed using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods have provided detailed insights into its molecular structure and purity, ensuring that it meets the high standards required for use in research and development.

In conclusion, 2-(4-amino-benzylpiperidin-4-y)ethan-l)o)l) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structural features make it an invaluable tool in both academic research and industrial development. As ongoing studies continue to uncover new potentials for this compound, it is likely to play an increasingly important role in advancing our understanding of complex molecular systems.

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